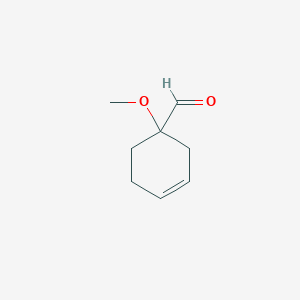

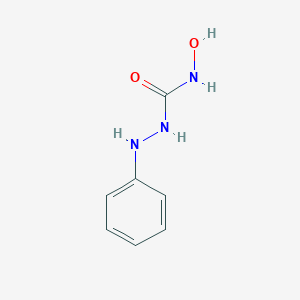

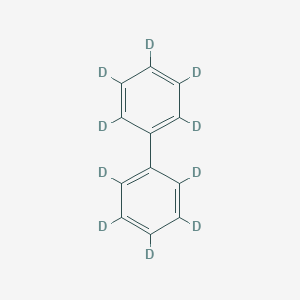

![molecular formula C24H58N2O7P2 B048507 [Hydroxy(oxido)phosphoryl] hydrogen phosphate;tributylazanium CAS No. 5975-18-8](/img/structure/B48507.png)

[Hydroxy(oxido)phosphoryl] hydrogen phosphate;tributylazanium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[Hydroxy(oxido)phosphoryl] hydrogen phosphate;tributylazanium” is a chemical compound with the molecular formula C12H34N2O7P2 . It is a complex compound that includes components like Triethylamine and Pyrophosphoric acid .

Molecular Structure Analysis

The molecular weight of this compound is 380.36 g/mol . The InChI representation of the molecule isInChI=1S/2C6H15N.H4O7P2/c2*1-4-7 (5-2)6-3;1-8 (2,3)7-9 (4,5)6/h2*4-6H2,1-3H3; (H2,1,2,3) (H2,4,5,6) . The Canonical SMILES representation is CC [NH+] (CC)CC.CC [NH+] (CC)CC.OP (=O) ( [O-])OP (=O) (O) [O-] . Physical And Chemical Properties Analysis

This compound has a molecular weight of 380.36 g/mol . It has 4 hydrogen bond donors and 7 hydrogen bond acceptors . The compound has 8 rotatable bonds . The exact mass and monoisotopic mass of the compound is 380.18412542 g/mol . The topological polar surface area is 139 Ų . The compound has a complexity of 169 .Scientific Research Applications

Protein Data Bank Applications

“[Hydroxy(oxido)phosphoryl] hydrogen phosphate;tributylazanium” is listed in the Ligand Dictionary of the Protein Data Bank in Europe . It is described as a non-polymer type bound ligand . This suggests that it could be used in protein structure determination and related research.

Synthesis of Phosphorus-Centered Radicals

Phosphorus-containing compounds, such as “[Hydroxy(oxido)phosphoryl] hydrogen phosphate;tributylazanium”, have a huge synthetic potential due to their wide application in various fields . They can be key intermediates in the synthesis of phosphorus-centered radicals . These radicals have unique physical properties and can be involved in practically significant synthesis reactions, primarily the formation of phosphorus–carbon bonds .

Pharmaceuticals and Biology

Phosphorus-containing compounds are widely used in pharmaceuticals and biology . They can be used to synthesize new drugs or to study biological processes .

Agrochemistry

In the field of agrochemistry, phosphorus-containing compounds can be used to create new pesticides or fertilizers .

Organic Synthesis

Phosphorus-containing compounds are also important in organic synthesis . They can be used to create new organic compounds or to study the properties and reactivity of these compounds .

Materials Science

Phosphorus-containing compounds can be used in materials science to create new materials with unique physical properties . For example, they can be used to create materials with unique optical, electrical, or magnetic properties .

Mechanism of Action

Target of Action

It is known that phosphates and their analogs play significant roles in various biological reactions .

Mode of Action

It is known that phosphates and their analogs are involved in a wide range of biochemical reactions .

Biochemical Pathways

Phosphates and their analogs are known to be involved in numerous biochemical pathways .

properties

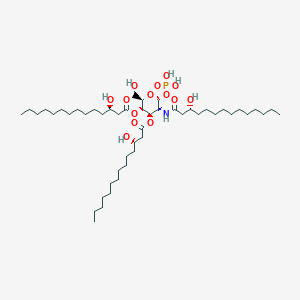

| { "Design of the Synthesis Pathway": "The synthesis pathway of '[Hydroxy(oxido)phosphoryl] hydrogen phosphate;tributylazanium' can be achieved through a two-step process. The first step involves the synthesis of hydroxyl(oxido)phosphoryl chloride, while the second step involves the reaction of the chloride with tributylamine to form the desired compound.", "Starting Materials": [ "Phosphorus pentoxide", "Water", "Hydrochloric acid", "Tributylamine", "Methanol", "Acetone" ], "Reaction": [ "Step 1: Phosphorus pentoxide is mixed with water to form phosphoric acid", "Step 2: Hydrochloric acid is added to the phosphoric acid to form hydrochloric acid salt of phosphoric acid", "Step 3: Methanol is added to the salt to form methylchlorophosphate", "Step 4: Acetone is added to the methylchlorophosphate to form diethylchlorophosphate", "Step 5: Water is added to the diethylchlorophosphate to form diethylphosphoric acid", "Step 6: Tributylamine is added to the diethylphosphoric acid to form tributylammonium diethylphosphate", "Step 7: Hydrogen peroxide is added to tributylammonium diethylphosphate to form hydroxyl(oxido)phosphoryl chloride", "Step 8: The hydroxyl(oxido)phosphoryl chloride is reacted with tributylamine to form '[Hydroxy(oxido)phosphoryl] hydrogen phosphate;tributylazanium'" ] } | |

CAS RN |

5975-18-8 |

Product Name |

[Hydroxy(oxido)phosphoryl] hydrogen phosphate;tributylazanium |

Molecular Formula |

C24H58N2O7P2 |

Molecular Weight |

548.7 g/mol |

IUPAC Name |

N,N-dibutylbutan-1-amine;phosphono dihydrogen phosphate |

InChI |

InChI=1S/2C12H27N.H4O7P2/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;1-8(2,3)7-9(4,5)6/h2*4-12H2,1-3H3;(H2,1,2,3)(H2,4,5,6) |

InChI Key |

WRMXOVHLRUVREB-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)CCCC.CCCCN(CCCC)CCCC.OP(=O)(O)OP(=O)(O)O |

Canonical SMILES |

CCCC[NH+](CCCC)CCCC.CCCC[NH+](CCCC)CCCC.OP(=O)([O-])OP(=O)(O)[O-] |

synonyms |

Pyrophosphoric Acid, compd. with Tributylamine (1:2) (8CI); Bis(tri-n-butylammonium) Pyrophosphate; N,N-Dibutyl-1-butanamine (Diphosphate); Tributylamine, Pyrophosphate; Tributylamine Pyrophosphate; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

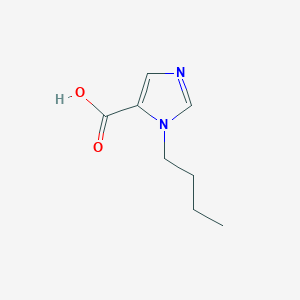

![8H-Indeno[1,2-d]thiazol-2-amine hydrobromide](/img/structure/B48431.png)

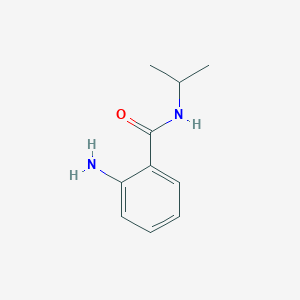

![3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide;hydrochloride](/img/structure/B48433.png)

![9-[(2S,3S,4R,5S)-3,4-dihydroxy-6-methyl-5-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxan-2-yl]-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B48437.png)

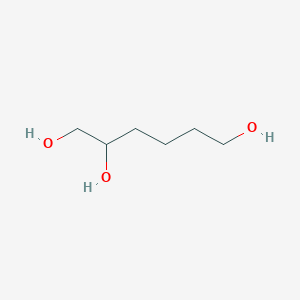

![(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-sulfanylpropan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B48439.png)